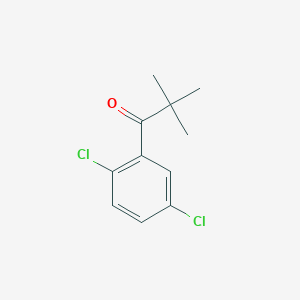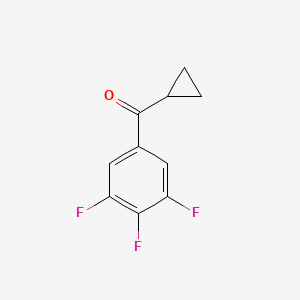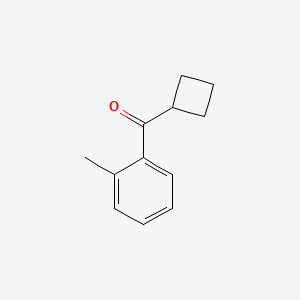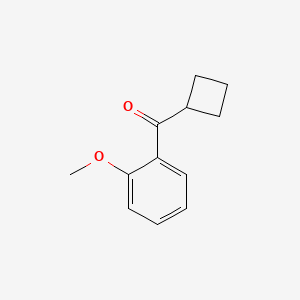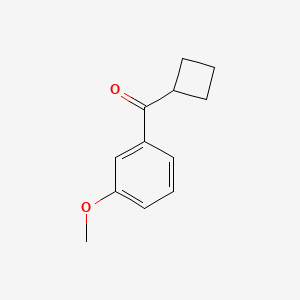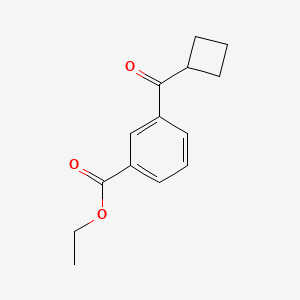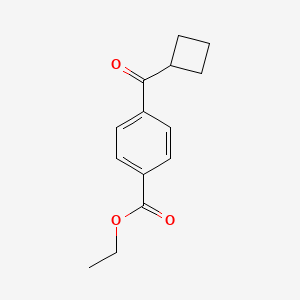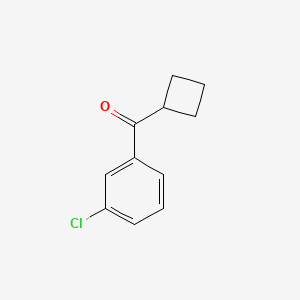
Cyclohexyl 3,4,5-trifluorophenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oxidation of Cyclohexane : Cyclohexane oxidation is a fundamental chemical reaction for producing cyclohexanol and cyclohexanone, which are precursors to nylon and other polymers. Research has explored various catalysts and reaction conditions to optimize this process, with findings indicating that metal and metal oxide catalysts show high efficiency and selectivity in cyclohexane conversion to ketone-alcohol (KA) oil (Abutaleb & Ali, 2021).
Catalysis and Organic Synthesis : Transition-metal-catalyzed reductive amination using hydrogen has been studied extensively, where ketones are key substrates. This process is crucial for synthesizing primary, secondary, and tertiary alkyl amines, which are vital in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).
Bio-Based Cycloalkanes for Sustainable Fuels : Research into converting biomass-derived small molecules into cycloalkanes highlights their potential in creating high-performance sustainable jet fuels. Cycloalkanes from biomass can increase fuel density and heat of combustion, contributing to the development of 100% bio-based fuels that can surpass conventional petroleum-based options (Muldoon & Harvey, 2020).
Asymmetric Baeyer-Villiger Reactions : Cyclohexanone monooxygenase has been used for the asymmetric Baeyer-Villiger oxidation of ketones, producing high yields and optical purities of lactones. These lactones are valuable chiral building blocks for chemical synthesis, demonstrating the utility of enzyme-catalyzed transformations in producing optically pure compounds (Stewart, 1998).
Perfumes and Flavors Synthesis : Heterogeneous catalysts based on acid, base, metal, and enzymes have been explored for synthesizing industrially relevant perfumes and flavor compounds. This research underlines the significance of green and eco-friendly processes in the chemical industry, particularly in the production of aroma chemicals (Yadav, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclohexyl-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQRLYGDFIYONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642613 |
Source


|
| Record name | Cyclohexyl(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3,4,5-trifluorophenyl ketone | |
CAS RN |
898769-60-3 |
Source


|
| Record name | Cyclohexyl(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





